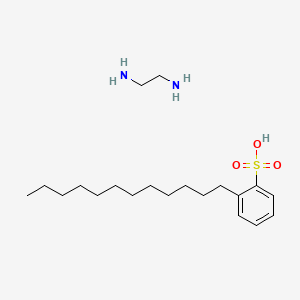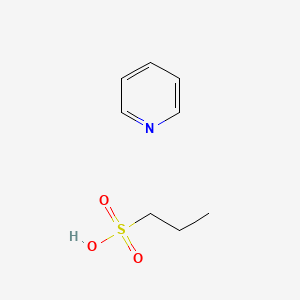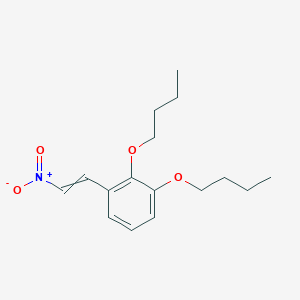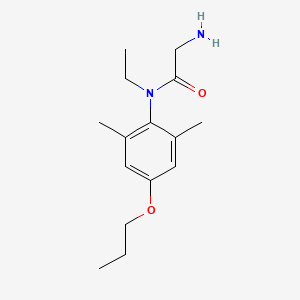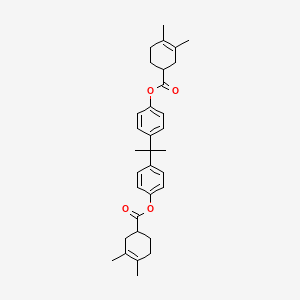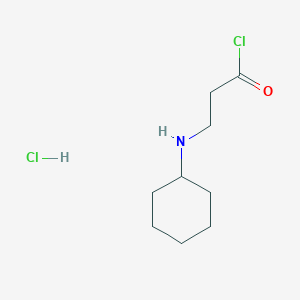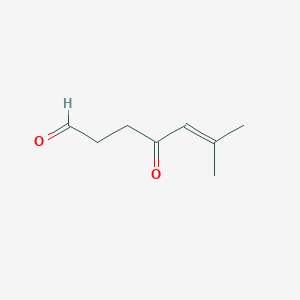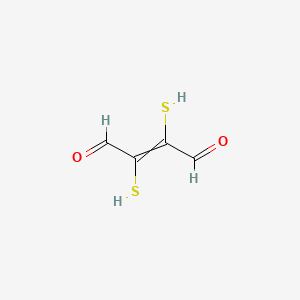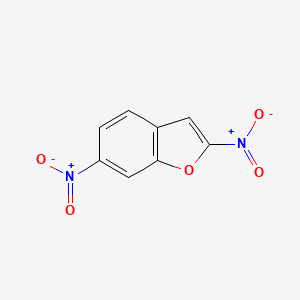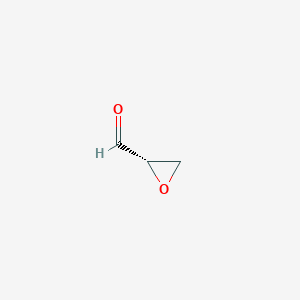
Sodio(ethyl)(4-((4-(ethylamino)phenyl)(4-(ethyl(3-sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(3-sulphonatobenzyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 49 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the base structure: This involves the reaction of 4-(ethylamino)phenyl and 4-(ethyl(3-sulphonatobenzyl)amino)phenyl under controlled conditions to form the core structure.
Cyclization: The intermediate compounds undergo cyclization to form the cyclohexa-2,5-dien-1-ylidene structure.
Final assembly:
Industrial Production Methods
Industrial production of Acid Violet 49 typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Acid Violet 49 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of Acid Violet 49, affecting its color and properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Acid Violet 49 has a wide range of scientific research applications, including:
Chemistry: It is used as a dye in analytical chemistry for staining and visualization purposes.
Biology: The compound is employed in biological research for staining tissues and cells, aiding in microscopic analysis.
Medicine: Acid Violet 49 is used in medical diagnostics for staining biological samples, helping in the identification of specific structures.
Mechanism of Action
The mechanism of action of Acid Violet 49 involves its interaction with specific molecular targets. The compound binds to certain proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Acid Violet 17: Similar in structure but with different functional groups, leading to variations in color and properties.
Acid Blue 9: Another synthetic dye with a similar core structure but different substituents, affecting its applications and behavior.
Uniqueness
Acid Violet 49 is unique due to its specific combination of functional groups and its ability to form stable complexes with various molecular targets. This makes it particularly useful in applications requiring precise staining and visualization .
Properties
CAS No. |
67828-27-7 |
|---|---|
Molecular Formula |
C39H40N3NaO6S2 |
Molecular Weight |
733.9 g/mol |
IUPAC Name |
sodium;2-[4-(ethylamino)phenyl]-5-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C39H41N3O6S2.Na/c1-4-40-34-17-15-33(16-18-34)38-23-14-32(26-39(38)50(46,47)48)28-42(6-3)36-21-12-30(13-22-36)24-29-10-19-35(20-11-29)41(5-2)27-31-8-7-9-37(25-31)49(43,44)45;/h7-26,40H,4-6,27-28H2,1-3H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |
InChI Key |
QEWJMCDXPTUEBT-UHFFFAOYSA-M |
Canonical SMILES |
CCNC1=CC=C(C=C1)C2=C(C=C(C=C2)CN(CC)C3=CC=C(C=C3)C=C4C=CC(=[N+](CC)CC5=CC(=CC=C5)S(=O)(=O)[O-])C=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


